2-(2,5-Difluorobenzoyl)oxazole
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Overview
Description
“2-(2,5-Difluorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5F2NO2 . It has an average mass of 209.149 Da and a monoisotopic mass of 209.028839 Da . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of oxazole derivatives, including “2-(2,5-Difluorobenzoyl)oxazole”, has been studied extensively. One approach involves a copper-catalyzed cascade reaction of alkenes with azides . Another method involves a two-step technique involving the classical van Leusen protocol followed by copper-mediated coupling with aryl halides .Molecular Structure Analysis
The molecular structure of “2-(2,5-Difluorobenzoyl)oxazole” consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The compound also contains a benzoyl group with two fluorine atoms attached .Chemical Reactions Analysis
Oxazoles, including “2-(2,5-Difluorobenzoyl)oxazole”, are known to participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition, ring cleavage, 1,2-H migration, denitrogenation, and copper-catalyzed aerobic oxidative dehydrogenative cyclization .Scientific Research Applications
Oxazole-Based Medicinal Chemistry
Oxazole compounds, including 2-(2,5-Difluorobenzoyl)oxazole, demonstrate versatile biological activities due to their ability to bind with various enzymes and receptors via non-covalent interactions. They are prominent in research for their potential as medicinal drugs, displaying a wide range of biological activities such as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, and antioxidative effects (Zhang, Zhao, & Zhou, 2018).
Metal-Induced Tautomerization in Oxazole Molecules
Studies have shown that oxazole molecules can undergo metal-induced tautomerization, transforming into carbene tautomers. This transformation is facilitated by acid-base reactions and transmetalation to gold, highlighting their potential in various chemical and catalytic processes (Ruiz & Perandones, 2009).
Gold Catalysis in Oxazole Synthesis
The use of gold catalysis has been explored for synthesizing oxazole compounds. This method involves a [3 + 2] annulation process, demonstrating the importance of bidentate ligands in controlling the reactivity of gold carbene intermediates. This approach opens new possibilities in the field of homogeneous gold catalysis (Luo, Ji, Li, & Zhang, 2012).
Suzuki Coupling in Oxazole Functionalization
The Suzuki coupling reaction has been applied to oxazoles, particularly for functionalizing their 2- and 4-positions. This methodology has led to the synthesis of various oxazole derivatives, emphasizing the versatility of oxazoles in organic synthesis (Ferrer Flegeau, Popkin, & Greaney, 2006).
Future Directions
The future directions for “2-(2,5-Difluorobenzoyl)oxazole” and other oxazole derivatives involve further exploration of their biological activities and potential applications in medicinal chemistry . Researchers continue to synthesize various oxazole derivatives and screen them for various biological activities .
properties
IUPAC Name |
(2,5-difluorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQQYEKFJXLLIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=NC=CO2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642105 |
Source
|
Record name | (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorobenzoyl)oxazole | |
CAS RN |
898760-41-3 |
Source
|
Record name | (2,5-Difluorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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